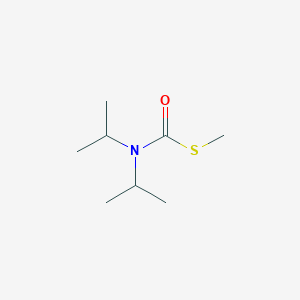
Butyl prop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate is a complex polymeric compound. It is synthesized through the polymerization of 2-propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with butyl 2-propenoate and ethenyl acetate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate involves the polymerization of its monomeric components. The process typically includes:
Monomer Preparation: The individual monomers, 2-propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, butyl 2-propenoate, and ethenyl acetate, are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to free radical polymerization, often initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The polymer is then purified and processed into various forms, such as films, coatings, or resins, depending on its intended application .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate undergoes several types of chemical reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites of the polymer chain.
Substitution: The ester and amine groups in the polymer can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Substitution Reagents: Nucleophiles such as amines or alcohols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted polymers with modified functional groups, enhancing the polymer’s properties for specific applications .
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular membranes and proteins, facilitating its use in drug delivery and biomedical applications.
Pathways Involved: The polymer’s functional groups enable it to participate in various biochemical pathways, enhancing its efficacy in medical and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, ethyl ester: A simpler ester with similar polymerization properties.
Amino methacrylate copolymer: A related copolymer with different monomeric components.
Methyl methacrylate butyl acrylate styrene polymer: Another polymer with similar applications but different structural properties.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with butyl 2-propenoate and ethenyl acetate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced adhesion, chemical resistance, and biocompatibility .
Propriétés
Numéro CAS |
58048-85-4 |
|---|---|
Formule moléculaire |
C19H33NO6 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
butyl prop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethenyl acetate |
InChI |
InChI=1S/C8H15NO2.C7H12O2.C4H6O2/c1-7(2)8(10)11-6-5-9(3)4;1-3-5-6-9-7(8)4-2;1-3-6-4(2)5/h1,5-6H2,2-4H3;4H,2-3,5-6H2,1H3;3H,1H2,2H3 |
Clé InChI |
SHLBTJZGMMIWJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CC(=C)C(=O)OCCN(C)C.CC(=O)OC=C |
Numéros CAS associés |
58048-85-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



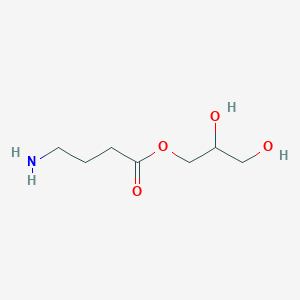
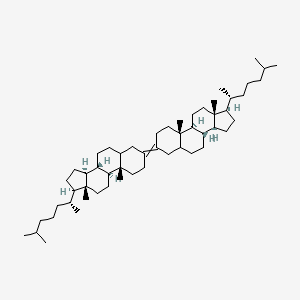

-lambda~5~-phosphane](/img/structure/B14623461.png)
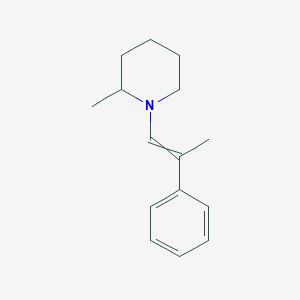
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)
![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
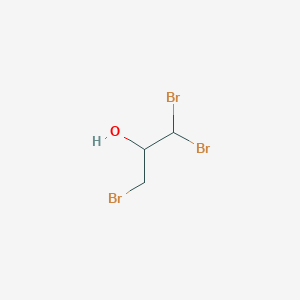
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
